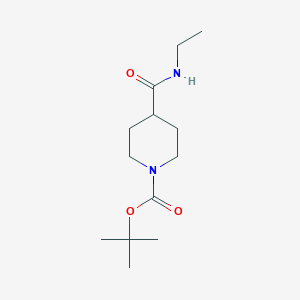

N-Ethyl 1-BOC-piperidine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(ethylcarbamoyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-5-14-11(16)10-6-8-15(9-7-10)12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEYNQCEJHEOEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Ethyl 1 Boc Piperidine 4 Carboxamide and Its Key Precursors

Synthesis of Piperidine-4-Carboxylic Acid Derivatives as Synthetic Intermediates

The foundation for the synthesis of the target compound is the piperidine (B6355638) ring, which is appropriately functionalized with a carboxylic acid group and protected at the nitrogen atom.

N-BOC-piperidine-4-carboxylic acid is a crucial intermediate, typically synthesized from piperidine-4-carboxylic acid (isonipecotic acid). The most common method for its preparation is the protection of the secondary amine of isonipecotic acid with a tert-butyloxycarbonyl (BOC) group. This is achieved by reacting isonipecotic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. chemicalbook.comechemi.com The base deprotonates the amine, increasing its nucleophilicity to attack the Boc anhydride.

The reaction is typically carried out in a mixed solvent system, such as dioxane/water or t-butanol/water, with a base like sodium hydroxide (B78521) (NaOH). chemicalbook.comechemi.com After the reaction is complete, the mixture is acidified to precipitate the product, which can then be isolated by filtration. chemicalbook.com An alternative approach involves the hydrolysis of a corresponding ester, such as methyl or ethyl 1-Boc-4-piperidinecarboxylate, using a base like lithium hydroxide (LiOH) in a mixture of solvents like THF, methanol (B129727), and water. chemicalbook.comchemicalbook.com

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Piperidine-4-carboxylic acid | Di-tert-butyl dicarbonate, NaOH | t-Butanol / Water | Overnight | 100% | chemicalbook.com |

| Piperidine-4-carboxylic acid | Di-tert-butyl dicarbonate, NaOH | Dioxane / Water | 18 hours | 85% | echemi.com |

| Methyl 1-Boc-piperidinecarboxylate | LiOH | THF / Methanol / Water | Overnight | 100% | chemicalbook.comchemicalbook.com |

While the carboxylic acid can be used directly for amidation, its ester derivatives, such as the ethyl ester (Ethyl 1-Boc-piperidine-4-carboxylate), are also common synthetic intermediates. These esters can be prepared by standard esterification methods. One common method involves reacting N-BOC-piperidine-4-carboxylic acid with an alkyl halide, such as iodomethane (B122720) or iodoethane, in the presence of a base like potassium carbonate in a solvent like DMF. chemicalbook.com Another approach is the reaction with trimethylsilyl (B98337) diazomethane (B1218177) in a mixture of acetonitrile (B52724) and methanol. chemicalbook.com

For the synthesis of the ethyl ester, N-BOC-piperidine-4-carboxylic acid would be reacted with an ethylating agent under appropriate conditions. The resulting ester is a stable, often liquid compound that can be purified by column chromatography or distillation. chemicalbook.com

Amide Bond Formation Strategies for N-Ethyl 1-BOC-Piperidine-4-carboxamide

The final key step in the synthesis is the formation of the amide bond between the carboxylic acid of N-BOC-piperidine-4-carboxylic acid and ethylamine (B1201723).

Amide bond formation between a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid. researchgate.net In modern organic synthesis, this is most efficiently achieved using peptide coupling reagents. uni-kiel.deuniurb.it These reagents convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

A wide array of coupling reagents has been developed, broadly classified into categories such as carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. uni-kiel.depeptide.comscribd.com

Carbodiimides : Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) and Dicyclohexylcarbodiimide (DCC) are widely used. peptide.comnih.gov They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To minimize side reactions and reduce racemization (in the case of chiral acids), additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are almost always included. peptide.comacs.org These additives trap the O-acylisourea to form an active ester, which is more stable but still highly reactive towards amines. nih.gov

Onium Salts : Phosphonium reagents (e.g., BOP, PyBOP) and aminium/uronium reagents (e.g., HBTU, HATU) are highly efficient and lead to rapid coupling with minimal side products. uniurb.itpeptide.comrsc.org HATU, in particular, is known for its high reactivity and low rates of racemization, making it suitable for even challenging couplings. acs.orgrsc.org

| Reagent Class | Examples | Common Additives | Key Features |

|---|---|---|---|

| Carbodiimides | EDC, DCC, DIC | HOBt, HOAt, DMAP | Cost-effective; byproducts can be an issue (urea). peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | DIPEA, NMM | High efficiency; carcinogenic byproduct (HMPA) from BOP. uni-kiel.depeptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | DIPEA, NMM, 2,6-Lutidine | Very fast and efficient; low racemization, especially with HATU. peptide.comrsc.org |

For the specific synthesis of this compound, the reaction involves coupling N-BOC-piperidine-4-carboxylic acid with ethylamine. Since ethylamine is a small, unhindered, and relatively reactive primary amine, a range of standard coupling protocols can be successfully employed.

A typical and robust protocol would involve the use of EDC in combination with HOBt. google.com In this procedure, the N-BOC-piperidine-4-carboxylic acid is dissolved in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The coupling reagents (EDC and HOBt) are added, and the mixture is stirred to pre-activate the carboxylic acid, forming the HOBt active ester. nih.gov Subsequently, ethylamine (often as a solution or its hydrochloride salt with an added non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA)) is introduced. The reaction is typically stirred at room temperature until completion. google.com

For higher efficiency or for large-scale synthesis, aminium reagents like HATU are an excellent choice. The use of HATU with a base like DIPEA in DMF provides rapid and clean conversion to the desired amide product. rsc.org

Orthogonal Protecting Group Strategies in the Synthesis of this compound Analogs

Protecting groups are essential in the synthesis of complex molecules to mask reactive functional groups and prevent unwanted side reactions. biosynth.com An orthogonal protecting group strategy is one where multiple different classes of protecting groups are present in a molecule, and each can be removed under specific conditions without affecting the others. iris-biotech.de This allows for the selective deprotection and modification of different parts of the molecule in a planned sequence.

In the context of this compound, the BOC group serves to protect the piperidine nitrogen. The BOC group is acid-labile, meaning it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. biosynth.com

For the synthesis of more complex analogs, one might introduce other functional groups that also require protection. An orthogonal strategy would be necessary in such cases. For example, if an analog contained a hydroxyl or a second amine group that was protected with a base-labile group like the Fluorenylmethyloxycarbonyl (Fmoc) group, the following manipulations would be possible:

The Fmoc group could be removed using a base, such as piperidine in DMF, leaving the BOC group intact. iris-biotech.desigmaaldrich.com The newly exposed functional group could then be further modified.

Alternatively, the BOC group could be selectively removed with an acid like TFA, leaving the Fmoc group untouched. biosynth.com This would allow for modification at the piperidine nitrogen.

Other protecting groups that are orthogonal to BOC include the Alloc group (allyloxycarbonyl), which is removed by palladium catalysts, and benzyl-type groups (Bn, Cbz), which are typically removed by catalytic hydrogenation. biosynth.comsigmaaldrich.com The ability to employ these strategies provides immense flexibility in creating a diverse library of analogs based on the this compound scaffold for various research applications. orgsyn.org

Stereoselective Synthesis Approaches Towards Chiral this compound Derivatives

The introduction of chirality into the this compound framework can be achieved through various stereoselective strategies. These methods aim to control the three-dimensional arrangement of atoms, leading to the formation of specific enantiomers or diastereomers. Key approaches include the use of chiral catalysts, chiral auxiliaries, and substrate-controlled diastereoselective reactions.

Enantioselective Methodologies for Asymmetric Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For derivatives of this compound, this can be accomplished through several powerful techniques, including asymmetric hydrogenation of prochiral precursors and kinetic resolution of racemic mixtures.

A prominent strategy involves the asymmetric hydrogenation of pyridinium (B92312) salts . This method transforms flat, achiral pyridine (B92270) rings into chiral piperidines with high enantioselectivity. dicp.ac.cnnih.govdicp.ac.cnnih.gov For instance, N-alkyl-2-alkylpyridinium salts can be hydrogenated using iridium catalysts bearing chiral phosphine (B1218219) ligands, such as MP²-SEGPHOS, to yield 2-aryl-substituted piperidines with high enantiomeric excess. nih.gov While not directly producing a 4-carboxamido substituted piperidine, this methodology highlights the potential for creating chiral piperidine rings that could be further functionalized at the 4-position. The activation of the pyridine ring as a pyridinium salt enhances its reactivity towards hydrogenation and allows for effective stereocontrol by the chiral catalyst. dicp.ac.cn

Another powerful technique is kinetic resolution . This process involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the separation of the unreacted, enantioenriched starting material and the chiral product. For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using a chiral base system of n-BuLi and sparteine. whiterose.ac.ukacs.org This approach allows for the isolation of highly enantioenriched piperidine derivatives that can be further modified. While this example focuses on substitution at the 2- and 4-positions, the principle could be adapted for the resolution of racemic this compound or its precursors. Catalytic kinetic resolution of disubstituted piperidines using chiral hydroxamic acids has also been reported, demonstrating the versatility of this approach for various substitution patterns. nih.gov

| Methodology | Catalyst/Reagent | Substrate Example | Enantioselectivity (ee) | Reference |

| Asymmetric Hydrogenation | Iridium phosphole catalyst (e.g., MP²-SEGPHOS) | N-alkyl-2-alkylpyridinium salts | High | nih.gov |

| Kinetic Resolution | n-BuLi / Sparteine | N-Boc-2-aryl-4-methylenepiperidines | High | whiterose.ac.ukacs.org |

| Catalytic Kinetic Resolution | Chiral Hydroxamic Acids | Disubstituted piperidines | Up to 52 (selectivity factor) | nih.gov |

Diastereoselective Control in Piperidine Carboxamide Construction

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters within a molecule. For this compound derivatives with additional substituents, achieving the desired diastereomer is crucial.

One effective strategy for diastereoselective synthesis is the hydrogenation of substituted pyridines . The existing stereocenters on the pyridine ring or its substituents can direct the approach of the hydrogenation catalyst, leading to the formation of a specific diastereomer of the resulting piperidine. For example, the hydrogenation of disubstituted pyridines can lead to cis-piperidines with high diastereoselectivity. whiterose.ac.uk Subsequent epimerization can then be employed to access the corresponding trans-diastereomers. whiterose.ac.uk This approach could be valuable in synthesizing derivatives of this compound with controlled stereochemistry at other positions on the piperidine ring relative to the 4-carboxamide group.

Diastereoselective lithiation and trapping is another powerful tool for introducing substituents with high stereocontrol. By using a directed metalation approach, a lithium intermediate can be generated at a specific position on the piperidine ring, which can then be trapped with an electrophile to create a new stereocenter with a defined relationship to the existing ones. This methodology has been successfully used to synthesize trans-2,6-disubstituted piperidines with excellent diastereoselectivity. whiterose.ac.uk

Furthermore, four-component stereoselective synthesis offers a convergent approach to highly substituted piperidines. researchgate.net These reactions can construct the piperidine ring and install multiple stereocenters in a single step with high levels of diastereocontrol. While specific examples leading directly to 4-carboxamides are not prevalent, the underlying principles of these multi-component reactions could be adapted for this purpose.

Chemical Reactivity and Transformational Pathways of N Ethyl 1 Boc Piperidine 4 Carboxamide

N-BOC Deprotection Strategies and Subsequent Functionalization

The tert-butyloxycarbonyl (BOC) group is a widely employed amine-protecting group in organic synthesis due to its stability under various conditions and its susceptibility to removal under acidic conditions. creative-peptides.commdpi.com The deprotection of N-Ethyl 1-BOC-piperidine-4-carboxamide is a critical first step for many synthetic routes, unmasking the secondary amine for further functionalization.

Standard protocols for N-BOC deprotection typically involve the use of strong acids. mdpi.com A common and effective method is the treatment of the substrate with a solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (B109758) (DCM). creative-peptides.compeptide.com Alternatively, solutions of hydrochloric acid (HCl) in solvents such as dioxane or methanol (B129727) can be employed. mdpi.com These methods are generally high-yielding and proceed at room temperature. peptide.com

However, the presence of other acid-sensitive functional groups in a molecule may necessitate milder or alternative deprotection conditions. reddit.com For complex substrates, methods that avoid strong acids are preferable. Recent research has highlighted greener and more selective approaches, such as the use of Brønsted acidic deep eutectic solvents (DES), which can efficiently remove the BOC group under mild conditions. mdpi.com Another approach involves using TMS-I (iodotrimethylsilane) in DCM with a solid bicarbonate base to achieve pH-neutral deprotection. reddit.com

Once the BOC group is removed to yield N-ethyl-piperidine-4-carboxamide, the newly exposed secondary amine becomes a reactive handle for a wide array of subsequent functionalization reactions. These include, but are not limited to:

N-Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents to introduce new substituents on the nitrogen atom.

N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, to form a bond between the nitrogen and an aryl group.

Acylation: Treatment with acyl chlorides or anhydrides to form amides, or with chloroformates to form carbamates.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex N-substituted derivatives.

This deprotection-functionalization sequence is a cornerstone of synthetic strategies involving piperidine (B6355638) scaffolds, allowing for the late-stage introduction of molecular diversity.

Functionalization Reactions of the Piperidine Ring System

Direct functionalization of the piperidine ring's C-H bonds offers a powerful and atom-economical approach to creating complex analogues without pre-functionalized starting materials. nih.gov Palladium-catalyzed reactions have been particularly prominent in achieving this goal.

Palladium-catalyzed C-H arylation allows for the direct formation of a carbon-carbon bond between a C-H bond on the piperidine ring and an aryl group, typically from an aryl halide or boronic acid. nih.gov The position of this functionalization (regioselectivity) can be controlled, leading to either alpha (C2/C6) or beta (C3/C5) arylated products.

Alpha-Arylation: The C-H bonds at the alpha position (adjacent to the nitrogen) are often the most reactive due to the influence of the heteroatom. nih.gov Various catalytic systems have been developed for the α-arylation of N-BOC-piperidines. nih.govscilit.com Photoredox catalysis has also emerged as a powerful method for α-amino C–H arylation of piperidine derivatives with electron-deficient cyano(hetero)arenes, often proceeding with high diastereoselectivity. chemrxiv.org

Beta-Arylation: Achieving arylation at the beta position (C3/C5) is more challenging but has been accomplished through careful control of reaction conditions, particularly the choice of ligand. rsc.orgresearchgate.net Studies have shown that for N-BOC-piperidines, flexible biarylphosphine ligands can favor the formation of β-arylated products, while more rigid ligands tend to yield the α-arylated isomers. rsc.orgresearchgate.net This selectivity is often determined in the reductive elimination step of the catalytic cycle. researchgate.net

| Arylation Position | Catalyst/Method | Key Features |

| Alpha (α) | Pd(II) / Arylboronic acids | First example of Pd-catalyzed coupling of methylene (B1212753) C-H bonds with organometallic reagents. nih.gov |

| Alpha (α) | Photoredox / Cyanoarenes | High diastereoselectivity; proceeds via radical formation. chemrxiv.org |

| Beta (β) | Pd(0) / Biarylphosphine Ligands | Selectivity is ligand-controlled; flexible ligands favor β-arylation. rsc.orgresearchgate.net |

To achieve high regioselectivity at positions that are not inherently reactive, chemists employ directing groups. nih.gov A directing group is a functional group pre-installed on the substrate that coordinates to the metal catalyst, bringing it into close proximity with a specific C-H bond and thereby ensuring its selective activation.

For piperidine systems, directing groups are crucial for functionalizing the less reactive C3 (beta) and C4 (gamma) positions. For instance, an aminoquinoline (AQ) auxiliary attached at the C3 position of an N-BOC-piperidine has been used to selectively direct palladium-catalyzed C-H arylation to the C4 position with excellent regio- and stereoselectivity. acs.org Similarly, N-α-oxoarylacetyl groups on the piperidine nitrogen have been shown to direct rhodium-catalyzed C-H functionalization to the C4 position. nih.gov

While the N-ethylcarboxamide group at the C4 position of the title compound is not a classical directing group for C-H activation of the piperidine ring, its presence would sterically and electronically influence reactions directed elsewhere on the ring. Synthetic strategies could also involve temporary modification of this group into a directing group to achieve functionalization at a desired remote position.

Chemical Modifications and Transformations at the Carboxamide Moiety

The N-ethylcarboxamide group at the C4 position is a robust functional group but can also be a site for chemical transformation. Standard organic transformations can be applied to modify this moiety, further diversifying the molecular structure.

Key transformations include:

Hydrolysis: Under strong acidic or basic conditions, the carboxamide can be hydrolyzed to the corresponding carboxylic acid (1-BOC-piperidine-4-carboxylic acid). This acid can then serve as a precursor for other functional groups, such as esters, other amides via coupling with different amines, or alcohols via reduction. nih.gov

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxamide to an amine, yielding N-(2-aminoethyl)-1-BOC-piperidine. This transformation provides a route to compounds with a different functional group profile.

Dehydration: Treatment with dehydrating agents can convert the carboxamide to a nitrile, although this is less common for N-substituted amides.

These transformations allow the C4 substituent to be converted into a range of other functionalities, significantly expanding the synthetic potential of the parent molecule.

Mechanistic Investigations of Key Synthetic Reactions

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. For the palladium-catalyzed C-H functionalization reactions discussed, the mechanism of reductive elimination is a key selectivity-determining step.

Palladium-catalyzed cross-coupling reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (or C-H activation), and reductive elimination. uwindsor.ca In the context of C-H arylation, the cycle often involves a Pd(II)/Pd(IV) pathway. acs.org

C-H Activation: The reaction initiates with the directing group-assisted C-H activation at the piperidine ring by a Pd(II) species, forming a five-membered palladacycle intermediate.

Oxidation: The Pd(II) palladacycle is then oxidized by the arylating agent (e.g., an aryl halide or a diaryliodonium salt) to a Pd(IV) intermediate. acs.orgnih.gov

Reductive Elimination: This is the final bond-forming step where the aryl group and the alkyl group (from the piperidine ring) are eliminated from the Pd(IV) center, forming the new C-C bond and regenerating a Pd(II) species that can re-enter the catalytic cycle. uwindsor.caacs.org

Computational and experimental studies have shown that this reductive elimination step is often turnover-limiting and dictates the selectivity of the reaction. researchgate.netacs.org Factors influencing this step include:

| Factor | Influence on Reductive Elimination |

| Ligand Sterics | Bulky ligands can accelerate reductive elimination by promoting the necessary cis-geometry of the coupling partners. |

| Ligand Electronics | Electron-donating ligands can increase electron density on the palladium center, which can sometimes slow down reductive elimination from high-valent species. |

| Aryl Group Electronics | Electron-rich aryl groups generally undergo reductive elimination more readily from Pd(IV) centers. acs.org |

| Geometry | The geometry of the Pd(IV) intermediate is critical; reductive elimination from a cis-configured intermediate is typically much faster than from a trans-configured one. acs.org |

For the ligand-controlled β-arylation of N-BOC-piperidines, DFT calculations have confirmed that the reductive elimination steps leading to the α- and β-arylated products have different energy barriers, and the choice of ligand modulates these barriers, thus controlling the product distribution. researchgate.net

Analysis of Ligand-Controlled Regioselectivity in Catalytic Processes

The regioselectivity of catalytic reactions involving substituted piperidine rings, such as that in this compound, is a critical aspect of synthetic chemistry, enabling the targeted functionalization of specific positions on the heterocyclic core. While direct studies on this compound are not extensively documented in the reviewed literature, the principles of ligand-controlled regioselectivity can be thoroughly examined through analogous N-Boc-piperidine systems. These studies reveal that the choice of ligand in a catalytic system can profoundly influence the position of bond formation, overriding inherent substrate biases.

One of the most significant examples of ligand-controlled regioselectivity is the palladium-catalyzed C(sp³)–H arylation of N-Boc-piperidines. researchgate.netrsc.org Research in this area has demonstrated that the reaction can be steered towards either α- or β-arylation by selecting the appropriate phosphine (B1218219) ligand. researchgate.netrsc.org This control is pivotal as it allows for the synthesis of distinct structural isomers from a common starting material.

The mechanism of this regiocontrol often hinges on the steric and electronic properties of the ligand, which in turn influences the stability of key intermediates and the energy barriers of competing reaction pathways. For instance, in the palladium-catalyzed β-arylation of N-Boc-piperidines, flexible biarylphosphine ligands have been shown to favor the formation of the β-arylated product, whereas more rigid ligands tend to yield the α-arylated product. researchgate.netrsc.org Computational studies, specifically using Density Functional Theory (DFT), have corroborated these experimental findings, indicating that the reductive elimination steps leading to the α- and β-products are selectivity-determining. researchgate.netrsc.org

The following table summarizes the influence of different ligands on the regioselectivity of the arylation of N-Boc-piperidine, providing a conceptual framework for potential reactions involving this compound.

| Ligand Type | Predominant Product | Mechanistic Insight |

| Flexible Biarylphosphines | β-Arylated Piperidine | Favors the transition state leading to β-product formation. researchgate.netrsc.org |

| Rigid Biarylphosphines | α-Arylated Piperidine | Favors the transition state leading to α-product formation. researchgate.netrsc.org |

| PAd₂ⁿBu (CataCXium A) | 3-Substituted Indolines | In heteroannulation reactions, this ligand can override substrate bias to achieve 2,1-carbopalladation. nih.gov |

Further illustrating the power of ligand control, studies on the heteroannulation of o-bromoanilines with branched 1,3-dienes have shown that the use of specific phosphine ligands, such as PAd₂ⁿBu, can lead to highly regioselective outcomes. nih.gov This type of catalytic system could, in principle, be adapted for reactions with derivatives of this compound, where the piperidine ring could act as a scaffold for further functionalization.

While the carboxamide group at the C4 position of this compound introduces additional electronic and steric factors, the foundational principles of ligand-controlled regioselectivity established with simpler N-Boc-piperidines would still apply. Future research could explore how this substituent influences the established selectivity patterns and whether new ligand systems can be developed to achieve novel transformations.

Studies on Intramolecular Cyclization Pathways

Intramolecular cyclization reactions are powerful tools in organic synthesis for the construction of complex polycyclic molecules from linear or monocyclic precursors. For a molecule such as this compound, several potential intramolecular cyclization pathways can be envisaged, depending on the reaction conditions and the presence of other functional groups. Although specific studies on the intramolecular cyclization of this compound are not prevalent in the reviewed literature, examining related systems provides a solid foundation for predicting its behavior.

A common strategy for initiating intramolecular cyclization involves the generation of a reactive intermediate, such as a radical or a carbanion, which can then attack another part of the molecule. For instance, studies on N-protected tetrahydropyridines have shown that aryl radicals can undergo intramolecular cyclization onto an enamide or enamidine double bond. nih.gov This type of reaction, proceeding through a 6-endo or 7-endo closure, can be highly stereoselective, with the choice of reagent influencing the trans/cis ratio of the resulting fused ring system. nih.gov

In the context of this compound, a hypothetical intramolecular cyclization could be designed by introducing an appropriate reactive group on the N-ethyl substituent or the piperidine ring itself. For example, the generation of a radical at a suitable position could lead to the formation of a new ring by attacking the carboxamide group or another part of the piperidine scaffold.

Another well-established method for intramolecular cyclization involves the nucleophilic attack of a carbanion. The N-Boc group in piperidine derivatives is known to facilitate the deprotonation at the α-position, generating a lithiated species that can act as a nucleophile. acs.orgnih.gov While this is often used in intermolecular reactions, an appropriately positioned electrophile within the same molecule could lead to intramolecular cyclization.

Furthermore, acid-catalyzed processes can induce intramolecular cyclization. For example, the hydrolysis of a cyano group in N-cyano sulfoximines can be followed by an intramolecular cyclocondensation to form thiadiazine 1-oxides. nih.gov This suggests that under acidic conditions, the carboxamide group of this compound could potentially participate in cyclization reactions if a suitable internal nucleophile is present.

The following table outlines potential intramolecular cyclization strategies that could be conceptually applied to derivatives of this compound, based on analogous reactions.

| Cyclization Strategy | Reactive Intermediate | Potential Outcome | Key Influencing Factors |

| Radical Cyclization | Aryl or Alkyl Radical | Fused or Bridged Bicyclic System | Position of radical generation, ring size of transition state. nih.gov |

| Anionic Cyclization | α-Lithio N-Boc-piperidine | Spirocyclic or Fused Ring System | Presence and position of an internal electrophile. acs.orgnih.gov |

| Acid-Catalyzed Cyclization | Protonated Amide/Nitrile | Fused Heterocyclic System | Presence of an internal nucleophile, reaction temperature. nih.gov |

These examples highlight the versatility of the N-Boc-piperidine scaffold in intramolecular cyclization reactions. The specific pathways and products for this compound would depend on the specific modifications made to the molecule to introduce the necessary reactive partners for cyclization.

Role of N Ethyl 1 Boc Piperidine 4 Carboxamide As a Building Block in Complex Organic Synthesis

Precursor in the Construction of Advanced Heterocyclic Scaffolds

The piperidine (B6355638) ring is a ubiquitous structural motif in a vast array of bioactive natural products and synthetic pharmaceuticals. nbinno.com N-Ethyl 1-BOC-piperidine-4-carboxamide serves as an excellent starting material for the elaboration of more complex heterocyclic systems. The presence of the BOC protecting group on the piperidine nitrogen allows for selective chemical transformations at other positions of the molecule without undesired side reactions. nbinno.com

The N-ethylcarboxamide group can be chemically modified or can participate in intramolecular cyclization reactions to form fused or spirocyclic heterocyclic systems. For instance, the amide nitrogen and carbonyl group can be involved in condensation reactions with suitable reagents to construct new rings, leading to the formation of novel polycyclic scaffolds that are of great interest in medicinal chemistry for their potential to interact with a variety of biological targets.

Integration into Piperidine-Based Molecular Designs

The well-defined stereochemistry and conformational flexibility of the piperidine ring in this compound make it an ideal scaffold for the design of molecules with specific three-dimensional orientations. This is particularly crucial for achieving high-affinity and selective interactions with biological macromolecules such as receptors and enzymes.

As a Core Scaffold for Designing Receptor Modulators

The piperidine moiety is a common feature in many ligands that target G-protein coupled receptors (GPCRs) and ion channels. This compound provides a robust framework upon which various pharmacophoric elements can be strategically placed. Following the removal of the BOC group, the secondary amine becomes available for functionalization, allowing for the introduction of a wide range of substituents that can modulate the pharmacological properties of the final compound. nbinno.com For example, in the design of serotonin (B10506) 5-HT2C receptor-positive allosteric modulators, the 4-substituted piperidine-2-carboxamide (B12353) scaffold has been a key area of investigation, with modifications aimed at enhancing drug-like properties. nih.govnih.gov

Applications in the Synthesis of Bioactive Chemical Entities

The versatility of this compound as a building block is evident in its potential application in the synthesis of a diverse range of bioactive compounds. The piperidine core is a key component in numerous therapeutic agents, including those with applications in pain management and neuroscience. Research has shown that piperidine-based compounds can exhibit significant analgesic properties.

While specific examples detailing the direct use of this compound are not extensively documented in publicly available research, the synthesis of various σ1 receptor ligands with antiproliferative properties has utilized aminoethyl-substituted piperidine derivatives, highlighting the importance of the piperidine scaffold in developing potential anticancer agents. nih.gov

Development of Synthetic Routes for Structural Diversification of N-Ethyl Piperidine-4-carboxamide Derivatives

The ability to generate a wide array of structurally diverse molecules from a common starting material is a cornerstone of modern drug discovery. This compound is well-suited for such endeavors due to its modifiable functional groups.

Strategies for Generating Molecular Libraries

Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large numbers of compounds for high-throughput screening. The solid-phase synthesis of piperazine-2-carboxamide (B1304950) libraries demonstrates a strategy that could be adapted for this compound. mdpi.com By anchoring the molecule to a solid support, a variety of reagents can be systematically introduced at different positions of the piperidine ring and the N-ethylcarboxamide moiety. This approach allows for the creation of a library of related compounds, each with a unique combination of substituents, which can then be screened for desired biological activities.

| Modification Site | Potential Reagents | Resulting Functional Group |

| Piperidine Nitrogen (after BOC deprotection) | Alkyl halides, Acyl chlorides, Sulfonyl chlorides | Substituted amines, Amides, Sulfonamides |

| N-ethyl group | - | (Modification is less common) |

| Carboxamide | Hydrolysis followed by coupling | Other amides, Esters |

Advanced Spectroscopic and Structural Elucidation Techniques for N Ethyl 1 Boc Piperidine 4 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy is instrumental in defining the number of distinct proton environments and their neighboring atoms. In N-Ethyl 1-BOC-piperidine-4-carboxamide, the ¹H NMR spectrum would be expected to show characteristic signals for the ethyl group, the piperidine (B6355638) ring protons, and the tert-butoxycarbonyl (BOC) protecting group.

A hypothetical ¹H NMR spectrum would likely display a triplet for the methyl protons (-CH₃) of the ethyl group, coupled to the adjacent methylene (B1212753) protons. The methylene protons (-CH₂-) of the ethyl group would appear as a quartet, due to coupling with the methyl protons. The protons of the piperidine ring would exhibit more complex splitting patterns, typically appearing as multiplets in the aliphatic region of the spectrum. The nine equivalent protons of the BOC group would give rise to a sharp singlet. The amide proton (N-H) may appear as a broad singlet, and its chemical shift could be solvent-dependent.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.05 | m | 2H | Piperidine H2, H6 (axial) |

| ~3.25 | q | 2H | -NH-CH₂ -CH₃ |

| ~2.80 | m | 2H | Piperidine H2, H6 (equatorial) |

| ~2.20 | m | 1H | Piperidine H4 |

| ~1.80 | m | 2H | Piperidine H3, H5 (axial) |

| ~1.60 | m | 2H | Piperidine H3, H5 (equatorial) |

| ~1.45 | s | 9H | -C(CH₃)₃ |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the carbon skeleton.

For this compound, the ¹³C NMR spectrum would be expected to show signals for the carbonyl carbons of the amide and the BOC group, the quaternary carbon and methyl carbons of the BOC group, the carbons of the piperidine ring, and the carbons of the N-ethyl group. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbons would appear significantly downfield due to the deshielding effect of the electronegative oxygen atoms.

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~175.0 | Amide Carbonyl (C =O) |

| ~155.0 | BOC Carbonyl (C =O) |

| ~80.0 | BOC Quaternary Carbon (C (CH₃)₃) |

| ~45.0 | Piperidine C2, C6 |

| ~42.0 | Piperidine C4 |

| ~35.0 | -NH-CH₂ -CH₃ |

| ~29.0 | Piperidine C3, C5 |

| ~28.5 | BOC Methyl Carbons (-C(CH₃ )₃) |

Nitrogen-15 (¹⁵N) NMR for Nitrogen Environments

While less common than ¹H and ¹³C NMR, Nitrogen-15 (¹⁵N) NMR spectroscopy can provide valuable insights into the electronic environment of nitrogen atoms. In this compound, there are two distinct nitrogen atoms: one in the piperidine ring (part of the carbamate) and one in the ethylamide group. A ¹⁵N NMR spectrum would show two separate signals, and their chemical shifts would reflect the different bonding and hybridization states of the nitrogen atoms.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. For this compound (C₁₃H₂₄N₂O₃), the expected exact mass can be calculated. An experimental HRMS measurement that matches this calculated value would provide strong evidence for the compound's molecular formula.

For example, the protonated molecule [M+H]⁺ would have a calculated exact mass. An HRMS experiment would aim to measure this value with high accuracy, typically to within a few parts per million (ppm).

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is particularly useful for identifying the presence of specific functional groups.

In the FTIR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretch of the secondary amide, the C=O stretches of the amide and the carbamate (B1207046) (BOC group), C-N stretching vibrations, and the various C-H stretching and bending vibrations of the aliphatic parts of the molecule. The position of the carbonyl stretching bands can be particularly informative about the electronic environment and potential hydrogen bonding.

Hypothetical FTIR Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3300 | N-H Stretch (Amide) |

| 2975-2850 | C-H Stretch (Aliphatic) |

| ~1685 | C=O Stretch (BOC group) |

| ~1640 | C=O Stretch (Amide I band) |

| ~1540 | N-H Bend (Amide II band) |

| ~1450 | C-H Bend |

| ~1240 | C-N Stretch |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an infrared spectrum that serves as a molecular "fingerprint."

For this compound, the FT-IR spectrum is characterized by several key absorption bands that confirm the presence of its distinct functional moieties: the secondary amide, the tert-butoxycarbonyl (BOC) protecting group, and the saturated piperidine ring.

N-H Vibrations: The secondary amide group (-CONH-) gives rise to a distinct N-H stretching vibration, typically observed as a sharp to moderately broad band in the region of 3350-3250 cm⁻¹. Another key indicator of the amide group is the N-H bending vibration (amide II band), which appears around 1550-1510 cm⁻¹.

C=O Stretching Vibrations: The molecule contains two carbonyl groups, which are strong absorbers in the IR spectrum. The amide carbonyl (amide I band) typically produces a very strong and sharp absorption band in the 1680-1630 cm⁻¹ region. The carbonyl of the BOC group (a carbamate) is also a strong absorber, generally found at a higher frequency, around 1700-1670 cm⁻¹. The distinct positions of these two bands allow for their unambiguous assignment.

C-H Stretching Vibrations: The aliphatic C-H bonds of the piperidine ring, the ethyl group, and the tert-butyl group exhibit stretching vibrations in the 3000-2850 cm⁻¹ range. vscht.cz These are typically sharp, medium-to-strong intensity bands.

C-N Stretching Vibrations: The stretching vibrations for the C-N bonds of the amide and the carbamate are found in the fingerprint region of the spectrum, typically between 1250 cm⁻¹ and 1020 cm⁻¹.

The specific frequencies of these vibrations provide definitive evidence for the molecular structure of this compound.

Interactive Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide | 3350 - 3250 | Medium |

| C-H Stretch (Aliphatic) | Piperidine, Ethyl, t-Bu | 3000 - 2850 | Medium-Strong |

| C=O Stretch (Carbamate) | BOC Group | 1700 - 1670 | Strong |

| C=O Stretch (Amide I) | Secondary Amide | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | Secondary Amide | 1550 - 1510 | Medium |

| C-N Stretch | Amide, Carbamate | 1250 - 1020 | Medium |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is most sensitive to vibrations involving a change in dipole moment (polar bonds), Raman spectroscopy is more sensitive to vibrations that involve a change in polarizability, making it particularly useful for analyzing non-polar bonds and symmetric vibrations.

In the analysis of this compound, Raman spectroscopy is especially effective for characterizing the carbon backbone of the piperidine ring and the tert-butyl group.

Piperidine Ring Vibrations: The saturated heterocyclic ring exhibits various C-C stretching and ring "breathing" modes that are often strong in the Raman spectrum. These vibrations typically appear in the 800-1200 cm⁻¹ region and provide a detailed fingerprint of the ring's conformation.

Symmetric C-H Bending: The symmetric bending modes of the CH₂ groups in the piperidine ring and the CH₃ groups of the ethyl and tert-butyl substituents are readily observable. The symmetric deformation of the tert-butyl group is particularly characteristic.

C=O Vibrations: While the carbonyl stretches are also visible in the Raman spectrum, they are typically weaker than in the IR spectrum. However, their presence can still be confirmed.

The combination of FT-IR and Raman data provides a more complete vibrational analysis of the molecule, confirming its identity and providing insights into its structural features.

Interactive Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | Piperidine, Ethyl, t-Bu | 3000 - 2850 | Strong |

| C=O Stretch (Amide/Carbamate) | Amide, BOC Group | 1700 - 1630 | Weak-Medium |

| CH₂ Scissoring/Bending | Piperidine, Ethyl | 1470 - 1440 | Medium |

| C-C Stretch | Piperidine Ring, t-Bu | 1200 - 800 | Strong |

| Ring Breathing Mode | Piperidine Ring | 900 - 700 | Medium-Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods identify functional groups and connectivity, X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom, as well as bond lengths and angles.

For a molecule like this compound, a crystallographic study would provide definitive information on several key structural aspects:

Piperidine Ring Conformation: It would confirm the expected chair conformation of the piperidine ring, which is the most stable arrangement for such six-membered rings. researchgate.netrsc.org

Substituent Orientation: The analysis would determine whether the carboxamide and BOC groups occupy axial or equatorial positions. To minimize steric hindrance, it is highly probable that both bulky substituents adopt equatorial positions on the piperidine ring. rsc.org

Intermolecular Interactions: The crystal packing arrangement would reveal any significant intermolecular interactions, such as hydrogen bonding. The secondary amide's N-H group can act as a hydrogen bond donor, while the carbonyl oxygens of both the amide and the BOC group can act as acceptors, potentially forming chains or dimeric structures in the crystal lattice.

Although a specific crystal structure for this compound may not be publicly available, data from closely related N-BOC-piperidine derivatives suggest a monoclinic or orthorhombic crystal system is likely. nih.govresearchgate.net The detailed structural parameters obtained from such an analysis are invaluable for computational modeling and understanding structure-activity relationships.

Interactive Table 3: Illustrative Crystallographic Data for a BOC-Piperidine Derivative

(Note: This table is a representative example based on similar published structures and does not represent experimentally determined data for the title compound.)

| Parameter | Illustrative Value |

| Chemical Formula | C₁₃H₂₄N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 - 11.5 |

| b (Å) | 8.0 - 9.0 |

| c (Å) | 14.0 - 15.0 |

| α (°) | 90 |

| β (°) | 95 - 105 |

| γ (°) | 90 |

| Conformation Detail | Piperidine ring in chair conformation. |

| Substituent Detail | BOC and carboxamide groups equatorial. |

Future Perspectives in N Ethyl 1 Boc Piperidine 4 Carboxamide Research

Exploration of Emerging Synthetic Methodologies for Enhanced Efficiency

The synthesis of N-Ethyl 1-BOC-piperidine-4-carboxamide and its analogues traditionally relies on well-established amide coupling reactions. However, emerging methodologies in organic synthesis promise to enhance the efficiency, yield, and purity of such processes. Future research will likely focus on the adoption of these advanced techniques.

One area of exploration is the use of novel coupling reagents that minimize side reactions and are easily separable from the product mixture. Furthermore, flow chemistry presents a significant opportunity for the continuous and scalable production of this compound. The transition from batch to continuous flow synthesis can offer superior control over reaction parameters, leading to improved consistency and reduced waste. Catalytic methods, such as those employing biocatalysts or novel metal catalysts, could also provide more direct and atom-economical routes to the target compound and its derivatives.

| Methodology | Potential Advantages | Research Focus |

| Novel Coupling Reagents | Reduced epimerization, improved yields, easier purification. | Development of reagents with higher reactivity and selectivity. |

| Flow Chemistry | Enhanced process control, improved safety, scalability. | Optimization of reaction conditions in microreactors. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of enzymes for amide bond formation. |

| Advanced Metal Catalysis | High catalytic turnover, novel reaction pathways. | Exploration of earth-abundant metal catalysts for amide synthesis. |

Application of Advanced Computational Design Principles for Novel Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in the design of novel molecules with tailored properties. For this compound, these in silico methods can accelerate the discovery of new derivatives with enhanced biological activity or material properties.

Through techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies, researchers can predict the interaction of novel derivatives with biological targets. This computational screening allows for the rational design of compounds with improved efficacy and selectivity, thereby streamlining the drug discovery process. nih.gov For instance, derivatives of the piperidine (B6355638) scaffold have been investigated as potential kinase inhibitors, and computational tools can aid in designing next-generation inhibitors based on the this compound core. nih.gov

| Computational Technique | Application in Derivative Design | Desired Outcome |

| Molecular Docking | Predicting binding modes and affinities to target proteins. | Design of derivatives with higher potency and selectivity. |

| QSAR | Correlating chemical structure with biological activity. | Identification of key structural features for desired activity. |

| Molecular Dynamics | Simulating the dynamic behavior of ligand-protein complexes. | Understanding the mechanism of action and improving binding. |

| De Novo Design | Generating novel molecular structures within a defined binding site. | Discovery of entirely new classes of active compounds. |

Identification of New Applications in Chemical Biology and Material Science

While the piperidine moiety is a well-established pharmacophore in medicinal chemistry, the specific properties of this compound and its derivatives could be leveraged in other scientific domains. nbinno.com Future research is expected to uncover new applications for this compound in the fields of chemical biology and material science.

In chemical biology, derivatives of this compound could be developed as chemical probes to study biological processes. By incorporating fluorescent tags or reactive handles, these molecules can be used to visualize and interrogate cellular pathways. The piperidine scaffold is a common structural motif in many bioactive compounds, making its derivatives valuable tools for chemical genetics and proteomics. nbinno.com

In material science, the rigid piperidine core and the functional handles of this compound could be utilized in the synthesis of novel polymers and functional materials. For example, its incorporation into polymer backbones could impart specific conformational constraints or recognition properties. The development of piperidine-based materials for applications in areas such as catalysis, separation science, and smart materials is a promising avenue for future investigation. nbinno.com

| Field | Potential Application | Research Direction |

| Chemical Biology | Development of chemical probes and molecular imaging agents. | Synthesis of fluorescently labeled or biotinylated derivatives. |

| Proteomics | Design of affinity-based probes for target identification. | Covalent modification of derivatives for protein capture. |

| Polymer Chemistry | Incorporation into novel polymer architectures. | Synthesis of monomers for polymerization and material fabrication. |

| Supramolecular Chemistry | Use as a building block for self-assembling systems. | Design of derivatives with specific intermolecular interactions. |

Development of Sustainable and Green Synthesis Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic processes in the chemical and pharmaceutical industries. unibo.it Future research on this compound will undoubtedly focus on the development of more sustainable and environmentally friendly synthetic routes.

This includes the use of greener solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds. The development of catalytic methods that reduce the need for stoichiometric reagents and minimize waste generation is another key aspect of green synthesis. researchgate.net Furthermore, a focus on atom economy, which maximizes the incorporation of all materials used in the process into the final product, will be crucial. researchgate.net Life cycle assessment of the entire synthetic process will also be important to identify and mitigate environmental impacts. unibo.it

| Green Chemistry Principle | Application to Synthesis | Goal |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass. kit.edu | Reducing reliance on fossil fuels. |

| Benign Solvents | Replacing hazardous solvents with water or bio-solvents. | Minimizing environmental pollution and worker exposure. |

| Catalysis | Employing catalytic reagents over stoichiometric ones. | Increasing reaction efficiency and reducing waste. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the product. | Minimizing the generation of byproducts. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Reducing energy consumption and associated carbon footprint. |

Q & A

Q. What safety precautions are critical when handling N-Ethyl 1-BOC-piperidine-4-carboxamide in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid inhalation, skin contact, or ingestion. In case of exposure, rinse affected areas immediately with water. Store the compound at room temperature (RT) in a dry environment to maintain stability. Decomposition products under combustion include toxic gases like CO and NOₓ, requiring proper fume hood use during reactions. Waste should be segregated and disposed via certified hazardous waste services .

Q. How can spectroscopic methods (e.g., FT-IR, NMR) confirm the structure of this compound?

- Methodological Answer : Perform FT-IR to identify functional groups (e.g., carbonyl stretches from BOC at ~1680–1720 cm⁻¹). Use ¹H and ¹³C NMR to resolve proton environments (e.g., ethyl group signals at δ ~1.1–1.3 ppm and piperidine ring protons at δ ~1.4–3.5 ppm). Compare experimental data with computational predictions (e.g., DFT-optimized structures) or literature spectra of analogous BOC-protected piperidines .

Q. What experimental conditions optimize reactions involving this compound?

- Methodological Answer : Use anhydrous conditions under inert gas (N₂/Ar) to prevent hydrolysis. For deprotonation, employ sec-BuLi with chiral ligands (e.g., (-)-sparteine) at low temperatures (-78°C) to enhance selectivity. Monitor reaction progress via TLC or LC-MS. Quench reactions carefully with aqueous NH₄Cl to avoid exothermic side reactions .

Q. What are the best practices for long-term storage of this compound?

- Methodological Answer : Store in airtight containers under RT, protected from moisture and light. Verify purity (>98%) via HPLC or GC-MS before storage. Periodically check for degradation using spectroscopic methods. Avoid proximity to oxidizing agents or strong acids .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, AIM analysis) predict the reactivity of this compound?

- Methodological Answer : Perform Density Functional Theory (DFT) calculations to map electron density (HOMO-LUMO gaps) and identify reactive sites. Use Atoms-in-Molecules (AIM) analysis to evaluate bond critical points and Electron Localization Function (ELF) to assess π-orbital interactions. Compare computational results with experimental NMR/IR data for validation .

Q. What factors influence enantioselective deprotonation of BOC-protected piperidine derivatives?

- Methodological Answer : Enantioselectivity depends on ligand choice (e.g., (-)-sparteine), temperature (-78°C), and steric hindrance. Computational modeling of transition states reveals that pro-S hydrogen abstraction is favored due to lower activation energy. Validate selectivity via chiral HPLC or polarimetry (e.g., er = 87:13 observed in related systems) .

Q. How can molecular docking studies investigate biological interactions of this compound?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein active sites (e.g., enzymes or receptors). Parameterize force fields for piperidine and carboxamide groups. Validate binding poses via MD simulations and compare with experimental IC₅₀ values. Analyze hydrogen bonding and hydrophobic interactions .

Q. How should researchers address contradictions in reported enantioselectivity or reactivity data?

- Methodological Answer : Replicate experiments under identical conditions (solvent, temperature, catalyst loading). Use advanced analytical techniques (e.g., synchrotron XRD for crystal structures) to resolve ambiguities. Cross-validate with computational studies to identify thermodynamic vs. kinetic control pathways .

Q. What methodologies assess the ecological impact of this compound?

Q. How can synthetic routes be optimized to improve yield and scalability?

- Methodological Answer :

Apply Design of Experiments (DoE) to screen variables (catalyst loading, solvent polarity). Use flow chemistry for exothermic steps (e.g., BOC deprotection). Characterize intermediates via in-situ FT-IR or Raman spectroscopy. Optimize purification using flash chromatography or recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.